molecular formula C7H10N2O B027322 5-Acetyl-1,2-dimethylimidazole CAS No. 103747-88-2

5-Acetyl-1,2-dimethylimidazole

Cat. No. B027322
M. Wt: 138.17 g/mol
InChI Key: YGRRBYWUFAARCO-UHFFFAOYSA-N
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Description

5-Acetyl-1,2-dimethylimidazole is a derivative of 1,2-Dimethylimidazole . 1,2-Dimethylimidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .


Synthesis Analysis

1,2-Dimethylimidazole can be synthesized through a method involving glyoxal, acetaldehyde, methylamine, and ammonia . Another method involves the quaternization of 1-methyl and/or 1,2-dimethylimidazole with appropriate 2-chloro-N-(fluorinatedphenyl)acetamides .


Molecular Structure Analysis

The molecular formula of 1,2-Dimethylimidazole is C5H8N2 . It has an average mass of 96.130 Da and a monoisotopic mass of 96.068748 Da .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are valuable synthetic intermediates for the assembly of heterocyclic structures .


Physical And Chemical Properties Analysis

1,2-Dimethylimidazole is a low melting solid that appears white to yellow . It has an odorless smell and a pH of 12.6 in a 10% aqueous solution . Its melting point ranges from 37 - 39 °C / 98.6 - 102.2 °F, and it has a boiling point of 205 °C / 401 °F at 760 mmHg .

Scientific Research Applications

  • Avcı et al. (2019) found that 5-acetyl-2,4-dimethylthiazole has potential as an antiproliferative and antibacterial agent, suggesting its utility in targeting VEGFR-2 and KAS III enzymes (Avcı, Dede, Bahçelī, & Varkal, 2019).

  • Mphahlele et al. (2020) demonstrated that 5-acetyl-2-aryl-6-hydroxybenzo[b]furans show potential as anti-diabetic agents, targeting enzymes like α-glucosidase, PTP1B, and β-secretase, and possibly offering anti-inflammatory properties (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).

  • Utaka et al. (1977) found that freezing internal rotation in 4-acetoxymethylbenzimidazoles increases intramolecular general base catalysis, with the 5-methyl derivative enhancing the rate constant significantly (Utaka, Takatsu, & Takeda, 1977).

  • Bowman and Taylor (1990) identified imidazol-5-yl radicals as reactive intermediates in reduction reactions, challenging previous beliefs about the generation of nitrite anions in the antimicrobial mode of action of 5-nitroimidazoles (Bowman & Taylor, 1990).

  • Nardi et al. (2017) presented a selective acetylation procedure using 1-acetylimidazole, achieving high regioselectivity and good yields for acetylating bioactive compounds in water, even with base-sensitive substrates (Nardi, Gioia, Costanzo, D. Nino, Maiuolo, Oliverio, Olivito, & Procopio, 2017).

Safety And Hazards

1,2-Dimethylimidazole is considered hazardous . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

1-(2,3-dimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)7-4-8-6(2)9(7)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRRBYWUFAARCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541903
Record name 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-1,2-dimethylimidazole

CAS RN

103747-88-2
Record name 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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